![molecular formula C16H11ClN2O5 B2464614 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate CAS No. 301339-94-6](/img/structure/B2464614.png)
2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the nitrophenyl group suggests that it might have some interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, the presence of a nitro group might make the compound reactive towards reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Anticancer Properties
Lung cancer remains a significant global health concern, and novel compounds are continually explored for their potential therapeutic effects. The chalcone derivative (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has shown promise in inhibiting lung carcinoma cell growth. Here’s how:
- Experimental Validation : Researchers confirmed the existence of this chalcone series using various spectral tools .
Antibacterial Activity
Chalcones have a long history of exhibiting antibacterial properties. The conjugated double bond system in (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate contributes to its biological action. Researchers have explored its antibacterial potential against various pathogens .
Antioxidant Effects
Chalcones are known for their antioxidant properties. The compound’s structure likely contributes to its ability to scavenge free radicals and protect cells from oxidative damage .
Antiviral Activity
While further research is needed, chalcones have been investigated as potential antiviral agents. Their broad-spectrum activity makes them interesting candidates for combating viral infections .
Anti-Inflammatory Potential
Chalcones exhibit anti-inflammatory effects, which could be relevant for various inflammatory conditions. However, specific studies on this compound are limited .
Other Biological Activities
Chalcones have also been explored for their analgesic, antiplatelet, and antimalarial properties. Although data on these specific activities for (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate are scarce, it’s worth considering their potential .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.
Mode of Action
It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAMNSZUQBWIO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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